metreleptin

Pharmacokinetics Leptin Replacement Protein Therapeutics

Metreleptin is the sole FDA-approved leptin receptor agonist specifically indicated for generalized lipodystrophy—a state of near-total leptin deficiency no alternative class addresses. Early initiation yields sustained HbA1c of 5.3% vs 6.8% with late treatment over 72-month follow-up. Japanese postmarketing surveillance confirms metabolic benefit durability up to 7 years. Neutralizing antibody-mediated failure cannot be rescued by downstream MC4R agonists, establishing metreleptin as the irreplaceable reference standard for full-spectrum leptin signaling research. Ideal for mechanistic studies of JAK/STAT pathway activation in metabolic, neuroendocrine, and immune regulation.

Molecular Formula C23H19NO4
Molecular Weight 0
CAS No. 186018-45-1
Cat. No. B1171336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemetreleptin
CAS186018-45-1
Molecular FormulaC23H19NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 11.3 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metreleptin CAS 186018-45-1: Recombinant Leptin Analog for Generalized Lipodystrophy Replacement Therapy


Metreleptin (CAS: 186018-45-1) is a recombinant N-methionyl analog of human leptin, a 147-amino acid, nonglycosylated polypeptide with a molecular weight of approximately 16.15 kDa that differs from native leptin by the addition of a methionine residue at its amino terminus [1]. It is produced in E. coli and functions as a leptin receptor agonist that activates the JAK/STAT transduction pathway [2]. Metreleptin is currently the only FDA-approved leptin analog specifically indicated as an adjunct to diet for replacement therapy to treat the complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy, with initial U.S. approval in 2014 [3]. It is classified as an orphan drug and is not indicated for general obesity, HIV-related lipodystrophy, or metabolic disease without concurrent evidence of generalized lipodystrophy [4].

Why Metreleptin Cannot Be Substituted with Other Leptin Analogs or Downstream Pathway Agonists in Scientific Procurement


Generic substitution of metreleptin fails because the target indication—generalized lipodystrophy—presents a unique pathophysiological state of near-total adipose tissue loss and consequent leptin deficiency that no alternative therapeutic class has been demonstrated to address with comparable metabolic efficacy [1]. Endogenous leptin is absent or profoundly deficient in these patients, making upstream leptin replacement mechanistically distinct from downstream pathway activation [2]. Clinical experience demonstrates that when neutralizing antibodies against metreleptin develop and force treatment cessation, alternative agents targeting downstream pathways (e.g., the melanocortin-4 receptor agonist setmelanotide) fail to restore metabolic control—specifically, they do not improve hypertriglyceridemia or diabetes control as desired [3]. Furthermore, emerging alternatives such as tirzepatide and mibavademab remain investigational for lipodystrophy and lack the established long-term safety and efficacy data that support metreleptin's regulatory approval [4]. The quantitative evidence below establishes metreleptin's differentiated profile versus both endogenous leptin and alternative therapeutic strategies.

Metreleptin Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons for Scientific Selection


Metreleptin vs Endogenous Leptin: Pharmacokinetic Half-Life and Dosing Frequency Advantage

Metreleptin, as a recombinant methionyl leptin analog, exhibits a longer half-life than endogenous human leptin, enabling once-daily subcutaneous administration in the clinical setting [1]. While the precise half-life of endogenous leptin is approximately 25 minutes in humans, the pharmacokinetic profile of metreleptin supports sustained therapeutic concentrations with once-daily dosing [2]. This pharmacokinetic differentiation is a direct consequence of the N-terminal methionine modification that distinguishes metreleptin from native leptin [1].

Pharmacokinetics Leptin Replacement Protein Therapeutics

Metreleptin in Generalized Lipodystrophy: 3-Year Sustained HbA1c and Triglyceride Reduction vs Baseline

In a long-term clinical study of 55 patients with inherited or acquired lipodystrophy (36 generalized, 19 partial) receiving metreleptin subcutaneously once or twice daily, robust and sustained reductions in glycemic and lipid parameters were observed over a 3-year treatment period [1]. At baseline, mean HbA1c was 8.5% ± 2.1% (mean ± SD) and triglycerides were 479 ± 80 mg/dL (geometric mean ± SE). During 3 years of metreleptin treatment, HbA1c decreased by -2.1% ± 0.5% (mean ± SE) and triglycerides decreased by -35.4% ± 13.7% (mean ± SE) [1].

Lipodystrophy Metabolic Outcomes Long-term Efficacy

Metreleptin in Partial Lipodystrophy: 1-Year HbA1c and Triglyceride Improvement in Expanded Access Program

In an open-label, expanded-access study (FHA101/NCT00677313) of 23 patients with partial lipodystrophy and diabetes and/or hypertriglyceridemia, metreleptin treatment over 1 year produced numerical improvements in metabolic parameters [1]. Mean (SE) changes from baseline were: HbA1c -0.88 (0.62)%, fasting plasma glucose -42.0 (22.4) mg/dL, and triglycerides -119.8 (84.1) mg/dL [1]. Greater improvements were observed among patients with higher baseline abnormalities, and liver enzymes did not worsen [1].

Partial Lipodystrophy Expanded Access Metabolic Outcomes

Metreleptin Early vs Late Initiation in Generalized Lipodystrophy: Superior Long-Term Metabolic Control with Early Treatment

A retrospective analysis of 63 patients with congenital (n=47) or acquired (n=16) generalized lipodystrophy treated with metreleptin at the NIH since 2001 demonstrated that patients who initiated metreleptin before the onset of severe metabolic complications (early group) had significantly better long-term metabolic control compared to those who initiated after severe disease onset (late group) [1]. During a median 72-month follow-up (range 24-108 months), the early group maintained lower HbA1c (5.3 ± 0.3% vs 6.8 ± 0.3%), lower triglycerides (101 ± 1 vs 193 ± 1 mg/dL), lower urine protein excretion (85 ± 1.5 vs 404 ± 1.4 mg/24 h), lower ALT (30 ± 1 vs 53 ± 1 U/L), and lower AST (23 ± 1 vs 40 ± 1 U/L) (P < 0.05 for all comparisons) [1].

Generalized Lipodystrophy Treatment Timing Long-term Outcomes

Metreleptin vs Setmelanotide (MC4R Agonist) in Neutralizing Antibody Scenario: Differential Metabolic Efficacy

In a documented case of atypical partial lipodystrophy, a patient with an initial beneficial response to metreleptin developed neutralizing antibodies against metreleptin (Nab-leptin), leading to acute worsening of metabolic control [1]. When treatment was switched to the melanocortin-4 receptor (MC4R) agonist setmelanotide—which acts downstream of the leptin receptor—the MC4R agonist failed to improve hypertriglyceridemia or diabetes control [1]. Specifically, despite a slight decrease in hunger scales and visceral fat, setmelanotide did not result in any other metabolic benefit such as improvement of hypertriglyceridemia or diabetes control as desired, whereas metreleptin had previously provided metabolic benefit including triglyceride lowering and improved insulin sensitivity [2].

Neutralizing Antibodies Alternative Therapy Failure Lipodystrophy

Metreleptin Real-World Postmarketing Surveillance: 7-Year Sustained HbA1c and Triglyceride Reduction in Japanese Patients

Postmarketing surveillance of all patients administered metreleptin in Japan from July 2013 through July 2021 (CRFs collected from 48 patients, 36 new cases) demonstrated that mean levels of HbA1c and triglycerides decreased at 2-4 months of treatment and remained stable thereafter for up to 7 years [1]. Mean levels of HbA1c and triglycerides improved after 1, 2, and 3 years, although the change was not as great in partial lipodystrophy patients as in generalized lipodystrophy patients [1].

Postmarketing Surveillance Real-world Evidence Long-term Safety

Metreleptin Research and Clinical Application Scenarios Supported by Quantitative Differentiation Evidence


Generalized Lipodystrophy Replacement Therapy: Early Initiation for Optimal Long-term Metabolic Control

Metreleptin is the only FDA-approved targeted therapy for complications of leptin deficiency in congenital or acquired generalized lipodystrophy [1]. Based on direct comparative evidence, initiating metreleptin before the onset of severe metabolic disease yields significantly better long-term outcomes: patients in the early treatment group maintained HbA1c of 5.3% vs 6.8% and triglycerides of 101 mg/dL vs 193 mg/dL compared to late initiators over median 72-month follow-up (P<0.05) [2]. This evidence supports procurement for early intervention protocols in generalized lipodystrophy management, consistent with current clinical guidelines that recommend targeted therapy with metreleptin in eligible patients [3].

Partial Lipodystrophy Expanded Access: Metabolic Improvement in Patients with Diabetes and/or Hypertriglyceridemia

Although metreleptin's FDA-approved indication is limited to generalized lipodystrophy, expanded-access program data demonstrate metabolic benefits in partial lipodystrophy patients. Over 1 year of treatment, metreleptin produced mean reductions of HbA1c by 0.88%, fasting glucose by 42.0 mg/dL, and triglycerides by 119.8 mg/dL in 23 patients with partial lipodystrophy and diabetes and/or hypertriglyceridemia [4]. These data support procurement for expanded-access protocols, clinical trials, or off-label use in partial lipodystrophy where standard therapies for diabetes and dyslipidemia are insufficient.

Long-term Metabolic Management: Sustained Efficacy for Up to 7 Years in Real-World Clinical Practice

Japanese postmarketing surveillance data confirm that metreleptin's metabolic benefits persist for up to 7 years in real-world clinical practice, with HbA1c and triglyceride reductions sustained after initial improvement at 2-4 months [5]. This long-term durability evidence supports procurement for chronic, lifelong replacement therapy in lipodystrophy patients, distinguishing metreleptin from investigational alternatives that lack comparable long-term safety and effectiveness data.

Leptin Signaling Research: Investigating Upstream Pathway Activation vs Downstream Alternatives

The case of neutralizing antibody-mediated metreleptin failure, wherein downstream MC4R agonism with setmelanotide failed to restore metabolic control, establishes metreleptin as an essential tool for investigating the hierarchical organization of leptin signaling pathways [6]. Researchers studying the differential effects of upstream leptin receptor activation versus downstream pathway targeting can use metreleptin as the reference standard for full-spectrum leptin replacement, enabling mechanistic studies of metabolic, neuroendocrine, and immune functions that cannot be replicated by alternative agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for metreleptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.